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FOOD YELLOW NO. 4 ALUMINUM LAKE - 12227-69-9

FOOD YELLOW NO. 4 ALUMINUM LAKE

Catalog Number: EVT-1512209
CAS Number: 12227-69-9
Molecular Formula: C12H12O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Food Yellow No. 4 Aluminum Lake, also referred to as Tartrazine Aluminum Lake, is a synthetic color additive widely utilized in the food industry. This pigment belongs to the class of aluminum lakes, which are formed by the complexation of a water-soluble dye with aluminum hydroxide. This process renders the dye insoluble in water, making it suitable for coloring products where water solubility is undesirable. []

Food Yellow No. 4 Aluminum Lake is primarily used to impart a vibrant yellow hue to various food products. [] Its popularity stems from its stability, lightfastness, and ability to provide a uniform and consistent color.

  • Compound Description: Food Yellow No. 4, also known as Tartrazine, is a synthetic lemon yellow azo dye widely used in food, drugs, and cosmetics. It's often used in its aluminum lake form, where it's chemically bound to aluminum hydroxide to enhance its stability and water insolubility. [, , , ]
  • Relevance: Food Yellow No. 4 is the primary component of Food Yellow No. 4 Aluminum Lake. The aluminum lake is formed by complexing the dye with aluminum hydroxide, resulting in a pigment with altered physical properties but retaining the core chemical structure of Tartrazine. [, , , ]
  • Compound Description: Sulfanilic acid azo R salt color is a synthetic azo dye that was identified as a subsidiary color in a rejected sample of Sunset Yellow FCF aluminum lake. []
  • Relevance: While not directly related to Food Yellow No. 4 Aluminum Lake, the presence of this subsidiary color in a rejected batch of another aluminum lake dye (Sunset Yellow FCF aluminum lake) highlights the potential for similar impurities during the manufacturing process of lake dyes. This underscores the importance of quality control measures to ensure the purity and safety of these color additives. []
  • Compound Description: Sunset Yellow FCF aluminum lake (Y-5Al) is another commonly used food colorant that exists as an aluminum complex, similar to Food Yellow No. 4 Aluminum Lake. [, ]
  • Relevance: Sunset Yellow FCF aluminum lake belongs to the same class of aluminum lake dyes as Food Yellow No. 4 Aluminum Lake. These dyes share a common structural feature: they are formed by complexing a water-soluble dye with aluminum hydroxide, resulting in a pigment with enhanced stability and water insolubility. [, ]
  • Compound Description: Food Red No. 40 Aluminum Lake (R-40Al) is another aluminum lake dye commonly used in the food industry. Studies have focused on developing improved methods for analyzing organic impurities in R-40Al using techniques like HPLC. []
  • Relevance: This compound further exemplifies the prevalence of aluminum lake dyes in food applications. The research on analyzing organic impurities in R-40Al highlights the need for robust analytical methods to ensure the safety and quality of color additives, including Food Yellow No. 4 Aluminum Lake. []
Overview

Food Yellow No. 4 Aluminum Lake, also known as Tartrazine Aluminum Lake, is a synthetic lemon yellow azo dye primarily used as a food coloring agent. It is classified under the European food additive E102 and is recognized for its vibrant color and stability in various food products. This compound is derived from the azo dye Tartrazine, which is known for its application in the food industry, cosmetics, and pharmaceuticals.

Source

Food Yellow No. 4 Aluminum Lake is synthesized from Tartrazine through a laking process that involves aluminum salts. The primary chemical structure of Food Yellow No. 4 Aluminum Lake includes aluminum ions that enhance its stability and solubility in oily formulations, making it suitable for a wide range of applications.

Classification
  • Chemical Name: Food Yellow No. 4 Aluminum Lake
  • CAS Number: 12225-21-7
  • Molecular Formula: C16H9AlN4O9S2
  • Color Index: 19140
  • EINECS Number: 217-699-5
Synthesis Analysis

Methods

The synthesis of Food Yellow No. 4 Aluminum Lake typically involves the following steps:

  1. Preparation of Dye Solution: Tartrazine is dissolved in water to create a concentrated dye solution.
  2. Laking Process: Aluminum chloride is added to the dye solution under controlled pH conditions to facilitate the formation of aluminum hydroxide, which then binds with the dye.
  3. Precipitation and Filtration: The resulting aluminum lake precipitate is filtered and washed to remove excess salts and unreacted materials.
  4. Drying and Milling: The filtered cake is dried at controlled temperatures and milled to achieve the desired particle size for use in food products .

Technical Details

The laking process typically requires precise control of pH (around 4.1 to 4.3) to ensure optimal binding of the dye to aluminum hydroxide, which enhances its stability and color retention in food products .

Molecular Structure Analysis

Structure

The molecular structure of Food Yellow No. 4 Aluminum Lake consists of an aluminum ion complexed with the Tartrazine dye molecule. The presence of aluminum enhances the dye's properties, making it more suitable for applications in products that require heat stability and resistance to fading.

Data

  • Molecular Weight: Approximately 534.37 g/mol
  • Empirical Formula: C16H12N4O9S2
  • Structural Representation:
Al3++C16H9N4O9S2Al Tartrazine Complex\text{Al}^3++\text{C}_{16}\text{H}_9\text{N}_4\text{O}_9\text{S}_2\rightarrow \text{Al Tartrazine Complex}

This complex formation is crucial for the functional properties of the dye .

Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of Food Yellow No. 4 Aluminum Lake can be described as follows:

  1. Formation of Aluminum Hydroxide:
    AlCl3+NaOHAl OH 3+NaCl\text{AlCl}_3+\text{NaOH}\rightarrow \text{Al OH }_3+\text{NaCl}
  2. Binding with Tartrazine:
    Al OH 3+TartrazineFood Yellow No 4 Aluminum Lake\text{Al OH }_3+\text{Tartrazine}\rightarrow \text{Food Yellow No 4 Aluminum Lake}

These reactions highlight how aluminum ions interact with the dye to form a stable complex that retains color under various conditions .

Mechanism of Action

Process

The mechanism by which Food Yellow No. 4 Aluminum Lake exerts its coloring effect involves several steps:

Data

Studies have shown that aluminum lakes can improve color stability significantly compared to their water-soluble counterparts, making them preferable for use in processed foods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bright yellow powder
  • Melting Point: Approximately 349.8°C
  • Solubility: Soluble in water; insoluble in oils
  • Density: Varies depending on particle size distribution

Chemical Properties

  • Stability: Stable under acidic conditions; sensitive to high temperatures
  • pH Range: Effective within a pH range of approximately 4 to 7
  • Chemical Stability: Exhibits good stability when incorporated into various food matrices .
Applications

Scientific Uses

Food Yellow No. 4 Aluminum Lake is widely used in:

  • Food Industry: As a coloring agent in beverages, confectionery, dairy products, and baked goods.
  • Cosmetics: Used in makeup products for pigmentation.
  • Pharmaceuticals: Employed as a colorant in medicinal formulations.

Its ability to provide vibrant colors while maintaining stability makes it an essential ingredient across these industries .

Introduction to Aluminum Lake Colorants

Definition and Classification of Aluminum Lake Dyes

Aluminum lake dyes represent a specialized category of color additives formed through the chemical reaction of water-soluble dyes with insoluble substrates. Specifically, these pigments are synthesized by precipitating certified straight dyes (such as tartrazine, designated as FD&C Yellow No. 5) with aluminum cations onto an aluminum hydroxide base. This process yields insoluble, stable complexes ideal for applications requiring color stability and minimal bleeding. According to U.S. FDA regulations, lakes intended for food use must exclusively employ aluminum-based precipitants and substrates [2] [3].

Structurally, Food Yellow No. 4 Aluminum Lake (CAS 12225-21-7) belongs to the azo dye family and is derived from tartrazine. Its molecular formula is C₁₆H₉AlN₄O₉S₂, with a molar mass of 495.4 g/mol. Unlike its parent dye, this lake form exhibits near-complete insolubility in water and organic solvents, though it slowly dissolves in strongly acidic or alkaline aqueous solutions [4] [8] [10]. This property makes it indispensable for coloring hydrophobic matrices and products requiring prolonged color retention.

The classification of aluminum lakes distinguishes them from straight dyes and mixtures:

  • Straight colors: Unmodified, water-soluble dyes (e.g., FD&C Yellow No. 5)
  • Lakes: Insoluble complexes formed via chemical reaction with aluminum
  • Mixtures: Blends of multiple color additives without chemical bonding [2]

Table 1: Key Properties of Tartrazine vs. Food Yellow No. 4 Aluminum Lake

PropertyTartrazine (FD&C Yellow No. 5)Food Yellow No. 4 Aluminum Lake
CAS Number1934-21-012225-21-7
SolubilityWater-soluble (20g/100mL)Insoluble in water/organic solvents
Molecular FormulaC₁₆H₉N₄Na₃O₉S₂C₁₆H₉AlN₄O₉S₂
Primary FunctionDirect coloring in liquidsSurface coating/pigmentation
Stability to BleedingLowHigh
Regulatory DesignationFD&C Yellow No. 5FD&C Yellow No. 5 Aluminum Lake [4] [6] [10]

Historical Development of Food Yellow No. 4 Aluminum Lake

The evolution of Food Yellow No. 4 Aluminum Lake is intertwined with the broader history of synthetic dyes. Tartrazine, its precursor, was first synthesized in 1884 by Swiss chemist Johann Heinrich Ziegler through the condensation of phenylhydrazine-4-sulfonic acid with oxaloacetic ester. BASF patented the production process in Germany in 1885, establishing it as one of the earliest synthetic yellow colorants [6].

The development of lake pigments accelerated in the early 20th century when manufacturers recognized their advantages for coloring fatty foods and coated tablets. Initial regulatory recognition came under the U.S. Federal Food, Drug, and Cosmetic Act of 1938, which included provisions for lake colorants. However, their food applications were initially restricted to egg dyeing. The Color Additive Amendments of 1960 established stricter safety protocols, requiring permanent listing of all color additives. Notably, aluminum lakes remain provisionally listed while undergoing ongoing safety reviews [2] [7].

Industrial adoption surged due to two technological benefits:

  • Enhanced stability: Unlike tartrazine, the lake form resisted leaching in lipid-rich environments
  • Opacity: Provided superior coverage in tablet coatings and decorative food applications [3] [9]

Global Regulatory Frameworks for Synthetic Food Colorants

Regulatory approaches to synthetic colorants vary significantly across jurisdictions, with Food Yellow No. 4 Aluminum Lake subject to distinct classifications:

  • United States: Regulated as FD&C Yellow No. 5 Aluminum Lake under 21 CFR §74.1705. Requires batch certification by the FDA, where each production lot undergoes purity testing for heavy metals and intermediate residues. Labeling must explicitly state "Contains FD&C Yellow No. 5 Aluminum Lake" [2] [6].
  • European Union: Listed as E102b (Aluminum Lake of Tartrazine). Permitted in specified foods (e.g., processed cheeses, fish products) with mandatory warning: "May have an adverse effect on activity and attention in children" [6].
  • Japan: Approved as Japan Food Yellow No. 4 Aluminum Lake with usage limits of 300 ppm in specified food categories [4] [8].
  • Canada: Permitted as a food additive with declaration either as "colour" or by specific name. Maximum level: 300 ppm [6].

Table 2: Global Regulatory Status of Food Yellow No. 4 Aluminum Lake

JurisdictionDesignated NamePermitted UsesLabeling Requirements
USAFD&C Yellow No. 5 Aluminum LakeFoods, drugs, cosmetics, medical devicesMust be declared by name
EUE102bProcessed cheese, fish products, winesWarning for children's activity/attention
JapanJapan Yellow 4 Aluminum LakeConfectionery, beverages, processed foodsMust be listed as synthetic colorant
CanadaFD&C Yellow No. 5 Aluminum LakeBroad food applicationsDeclare as "colour" or by specific name
IndiaFood Yellow 4:1Packaged foods, pharmaceuticalsRequires certification by FSSAI [2] [4] [6]

The Delaney Clause (incorporated in the 1960 Color Additive Amendments) significantly influences U.S. regulation by prohibiting approval of any color additive shown to induce cancer in humans or animals. This necessitates rigorous carcinogenicity testing for new colorants and periodic re-evaluation of provisionally listed additives like aluminum lakes [2].

Regulatory harmonization remains challenging due to:

  • Divergent risk assessments: Agencies interpret toxicological data differently
  • Labeling philosophies: Varying approaches to precautionary warnings
  • Purity specifications: Differing limits for aluminum, lead, and arsenic residues [2] [6]

Table 3: Standardized Nomenclature for Food Yellow No. 4 Aluminum Lake

Nomenclature SystemDesignation
Chemical Abstracts12225-21-7
EINECS/EC Number235-428-9
FDAFD&C Yellow No. 5 Aluminum Lake
Colour Index (CI)CI 19140:1 (Pigment Yellow 100)
Japanese StandardsJapan Food Yellow No. 4 Aluminum Lake
SynonymsTartrazine aluminum lake; Yellow 5 Lake; C.I. Food Yellow 4:1 [4] [8] [10]

Properties

CAS Number

12227-69-9

Product Name

FOOD YELLOW NO. 4 ALUMINUM LAKE

Molecular Formula

C12H12O2

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